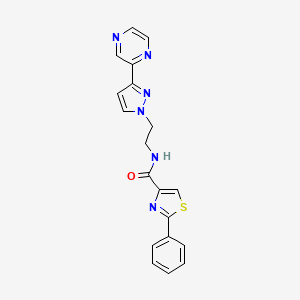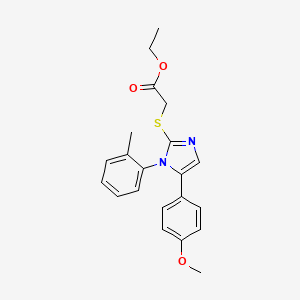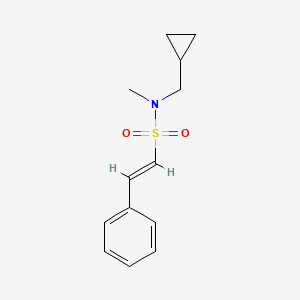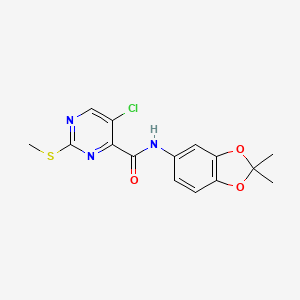
2-(2-Bromo-4-fluorophenyl)-N-prop-2-enylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-Bromo-4-fluorophenyl)-N-prop-2-enylacetamide is a useful research compound. Its molecular formula is C11H11BrFNO and its molecular weight is 272.117. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enzyme Activity and Drug Metabolism
Research on related compounds, such as flutamide and its metabolites, reveals the importance of specific enzymes like human arylacetamide deacetylase (AADAC) in drug metabolism. AADAC is crucial for hydrolyzing drugs like flutamide, indicating the potential metabolic pathways and enzyme interactions of structurally related compounds, including 2-(2-Bromo-4-fluorophenyl)-N-prop-2-enylacetamide. Understanding these interactions can inform the development of new therapeutic agents and predict potential hepatotoxicity risks (Watanabe et al., 2009).
Anticonvulsant and Antidepressant Properties
Compounds with bromo and fluoro substituents on phenyl rings have been investigated for their anticonvulsant and antidepressant activities. For instance, derivatives of 2-(6-bromo-2,3-dioxoindolin)-N-substituted phenylacetamide have shown promising results in reducing immobility times in mice, indicating their potential therapeutic benefits in treating depression and epilepsy. These findings suggest that similar compounds, including this compound, could have significant applications in developing new psychiatric and neurological treatments (Xie et al., 2013).
Halogen Substitution Effects
The effects of halogen substitution on drug metabolism and enzyme interaction have been extensively studied. For example, research on halogenated ketamine analogs demonstrates how halogen atoms influence metabolic rates and binding affinities to enzymes like CYP2B6. Such insights are critical for understanding the pharmacokinetics and pharmacodynamics of halogen-containing drugs, potentially guiding the optimization of this compound for medical applications (Wang et al., 2018).
Pharmaceutical Analysis and Drug Synthesis
Techniques for the fluorogenic labeling and detection of carboxylic acid salts in pharmaceuticals highlight the importance of advanced analytical methods in drug development and quality control. Such methodologies could be applicable to the study and development of compounds like this compound, aiding in their identification and quantification in complex matrices (Gatti et al., 1996).
Properties
IUPAC Name |
2-(2-bromo-4-fluorophenyl)-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrFNO/c1-2-5-14-11(15)6-8-3-4-9(13)7-10(8)12/h2-4,7H,1,5-6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUWUEZWSWUSKFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CC1=C(C=C(C=C1)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

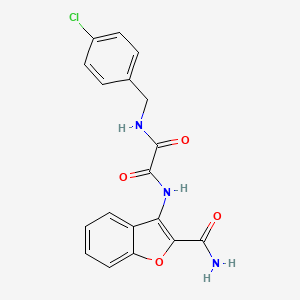

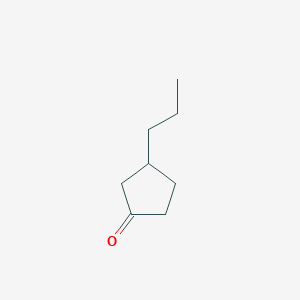
![3-(2-Chlorophenyl)-1-(furan-2-ylmethyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2565939.png)
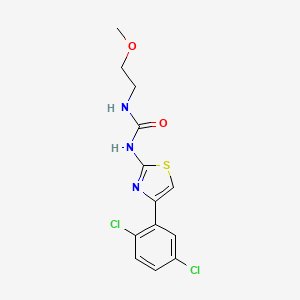
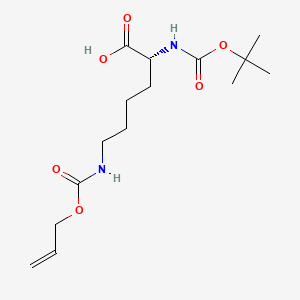
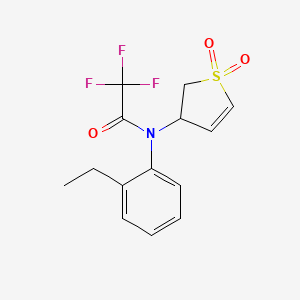
![3-(4-Chlorobenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2565943.png)
